molecular formula C10H8IN3 B13427948 6-(3-Iodophenyl)pyrimidin-4-amine

6-(3-Iodophenyl)pyrimidin-4-amine

Cat. No.: B13427948
M. Wt: 297.09 g/mol
InChI Key: SQRGVMJSVGKGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Iodophenyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an iodophenyl group at the 6-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Iodophenyl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Iodophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl-substituted pyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Iodophenyl)pyrimidin-4-amine is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C10H8IN3

Molecular Weight

297.09 g/mol

IUPAC Name

6-(3-iodophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H8IN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)

InChI Key

SQRGVMJSVGKGSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC(=NC=N2)N

Origin of Product

United States

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